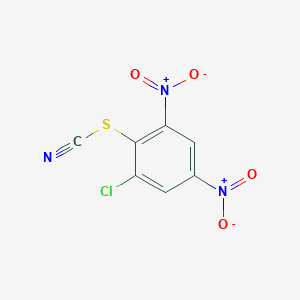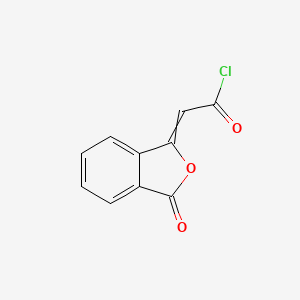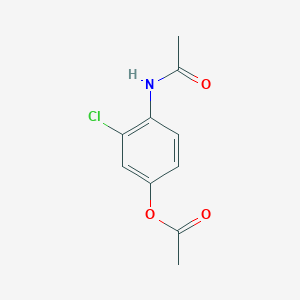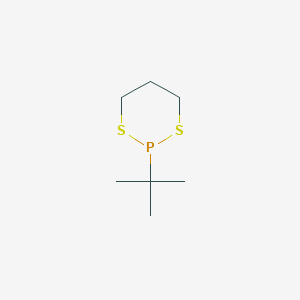
2-Chloro-4,6-dinitrophenyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4,6-dinitrophenyl thiocyanate is a chemical compound with the molecular formula C7H3ClN2O4S. It is characterized by the presence of a chloro group, two nitro groups, and a thiocyanate group attached to a phenyl ring. This compound is known for its reactivity and is used in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dinitrophenyl thiocyanate typically involves the nitration of chlorobenzene followed by the introduction of the thiocyanate group. The process can be summarized as follows:
Nitration: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-chloro-4,6-dinitrochlorobenzene.
Thiocyanation: The nitrated product is then reacted with thiocyanate salts, such as potassium thiocyanate, in the presence of a suitable solvent like acetone or ethanol, under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
化学反応の分析
Types of Reactions
2-Chloro-4,6-dinitrophenyl thiocyanate undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted phenyl thiocyanates.
Reduction: Products include 2-chloro-4,6-diaminophenyl thiocyanate.
Oxidation: Products include sulfonyl derivatives of the original compound.
科学的研究の応用
2-Chloro-4,6-dinitrophenyl thiocyanate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other aromatic compounds.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 2-Chloro-4,6-dinitrophenyl thiocyanate involves its reactivity towards nucleophiles. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, facilitating substitution reactions. The thiocyanate group can also participate in redox reactions, contributing to the compound’s versatility in various chemical processes.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenyl thiocyanate: Lacks the chloro group but has similar reactivity.
2-Chloro-4-nitrophenyl thiocyanate: Contains only one nitro group, resulting in different reactivity patterns.
4-Chloro-2,6-dinitrophenyl thiocyanate: Positional isomer with similar properties but different reactivity due to the position of substituents.
Uniqueness
2-Chloro-4,6-dinitrophenyl thiocyanate is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and make it suitable for a wide range of chemical reactions. The combination of these functional groups allows for selective modifications and applications in various fields.
特性
CAS番号 |
61011-80-1 |
|---|---|
分子式 |
C7H2ClN3O4S |
分子量 |
259.63 g/mol |
IUPAC名 |
(2-chloro-4,6-dinitrophenyl) thiocyanate |
InChI |
InChI=1S/C7H2ClN3O4S/c8-5-1-4(10(12)13)2-6(11(14)15)7(5)16-3-9/h1-2H |
InChIキー |
QWJJJVDXNVMCDI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])SC#N)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]-](/img/structure/B14602322.png)


![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)

![2',2'-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14602343.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14602346.png)
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)-](/img/structure/B14602357.png)

